3-Acetyl-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide
Overview
Description
3-Acetyl-1,3-thiazolidine-4-carboxylic acid, also known by its CAS Number 5025-82-1, is a chemical compound with a molecular weight of 175.21 . The compound is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 3-acetyl-1,3-thiazolidine-4-carboxylic acid . Its InChI code is 1S/C6H9NO3S/c1-4(8)7-3-11-2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10) . This information can be used to understand the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a melting point of 142-144 degrees Celsius . It is a solid at room temperature and is typically stored in a sealed container away from fire sources and oxidizers .Scientific Research Applications
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Pharmaceutical and Therapeutic Applications
- Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds .
- They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and more .
- The presence of sulfur enhances their pharmacological properties, and they are used as vehicles in the synthesis of valuable organic combinations .
- Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
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Antimicrobial Activity
- Synthesis of 1,3,4-oxadiazoline, 1,3-thiazolidine, and 1,2,4-triazoline double-tailed acyclo C-nucleosides have shown promising antimicrobial activities .
- The condensation products of terphthaloyl bishydrazide with two equivalents of various monosaccharide aldoses were found to have a bis(sugarhydrazone) form or bis-glycosylhydrazide structure or coexist in tautomeric equilibrium depending on the sugar configuration .
- These condensation products were substantially utilized as 3-acetyl-1,3,4-oxadiazoline, 1,3-thiazolidine, and 4-amino-1,2,4-triazoline double-tailed acyclo C-nucleosides synthons .
- Preliminary antimicrobial activities of representative examples of the prepared compounds were evaluated .
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Biological Stimulant and Plant Growth Enhancer
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Bioconjugation in Biomedicine
- The orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bioconjugation reaction .
- This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .
- It has been used to develop antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides .
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Synthesis of Valuable Organic Combinations
- Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry .
- The presence of sulfur enhances their pharmacological properties, and they are used as vehicles in the synthesis of valuable organic combinations .
- Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
-
Development of Antibody-Drug Conjugates
- The orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bioconjugation reaction .
- This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .
- It has been used to develop antibody-drug conjugates .
Safety And Hazards
The compound has several hazard statements including H302, H315, H319, H335, and H412 . Precautionary measures include avoiding contact with eyes and skin, and not inhaling the compound . It is recommended to wear appropriate protective equipment such as gloves and goggles when handling this compound .
properties
IUPAC Name |
3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO5S/c1-4(8)7-3-13(11,12)2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGVYLRTBMTYAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CS(=O)(=O)CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901645 | |
Record name | NoName_779 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60901645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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